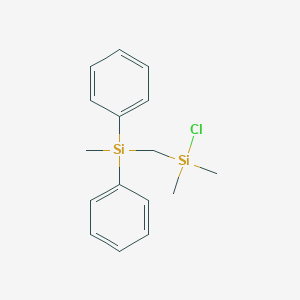

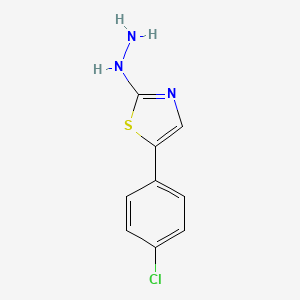

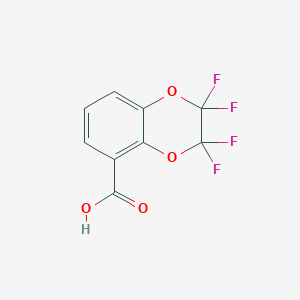

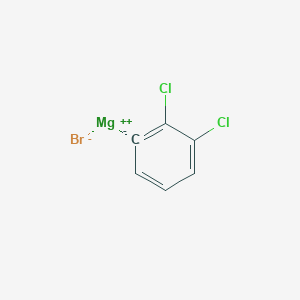

5-(4-氯苯基)-2-肼基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis .科学研究应用

抗菌应用

与 5-(4-氯苯基)-2-肼基噻唑 相关的化合物的其中一项主要应用涉及其抗菌特性。例如,从 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱合成出的偶氮甲酸酯对细菌菌株(如大肠杆菌和伤寒沙门氏菌)以及真菌菌株(包括黑曲霉、青霉属和白色念珠菌)表现出中等的抗菌活性 (Sah 等人,2014 年)。这突显了此类化合物在开发新型抗菌剂中的潜在用途。

新型化合物的合成

与 5-(4-氯苯基)-2-肼基噻唑 相关的化合物的化学结构和合成方法在有机化学领域中具有重要意义。例如,通过杂环化反应合成和表征 4-(4-氯苯基)-4,5-二氢-1H-1,2,4-三唑-5-硫酮展示了氯苯基化合物在合成新型杂环化合物中的多功能性,这些化合物在各种化学过程中具有潜在应用 (Yeo 等人,2019 年)。

缓蚀

类似化合物的另一项重要应用涉及缓蚀。对酸性介质中 3,5-双(4-甲硫基苯基)-4H-1,2,4-三唑对低碳钢的机理和缓蚀效率的研究表明,这些化合物可提供高达 99% 的缓蚀效率,表明它们在工业应用中具有作为有效缓蚀剂的潜力 (Lagrenée 等人,2002 年)。

抗病毒和抗增殖活性

已探索了源自 5-(4-氯苯基)-2-肼基噻唑的化合物的抗病毒和抗增殖活性。例如,5-(4-氯苯基)-1,3,4-噻二唑磺酰胺对烟草花叶病毒的合成和抗病毒活性表明这些化合物在开发抗病毒剂方面的潜力 (Chen 等人,2010 年)。此外,新型吩噻嗪-1,2,3-三唑类似物对各种癌细胞系表现出中等到良好的抗增殖活性,表明其在癌症治疗中的潜力 (Ma 等人,2017 年)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . Specifically, the oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms an active compound . This interaction with its targets leads to disruption of ATP production, cellular death, and ultimately organism mortality .

Biochemical Pathways

Related compounds such as indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

For instance, some compounds have shown extensive oral absorption in humans, with only a small percentage of an orally administered dose excreted unchanged in the feces .

Result of Action

Related compounds such as chlorfenapyr have been shown to disrupt the production of atp, leading to cellular death .

Action Environment

It’s worth noting that the widespread application of related compounds and their degradation properties have led to some adverse effects, including pest resistance and environmental toxicity .

安全和危害

属性

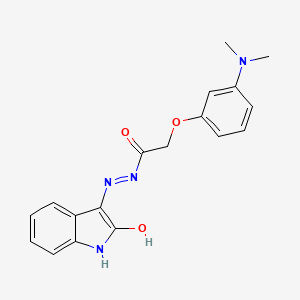

IUPAC Name |

[5-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)8-5-12-9(13-11)14-8/h1-5H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYJRNCYRKLUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-hydrazinylthiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)

![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)